2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two more on the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2,4-Difluorophenyl)-2,2-difluoroethanone.
Reduction: 2-(2,4-Difluorophenyl)-2,2-difluoroethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.
2-(2,4-Difluorophenyl)pyridine: A related compound used in coordination chemistry and catalysis.
Uniqueness
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of fluorine atoms can enhance the compound’s stability and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6F4O |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6F4O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
PGSIRDHXHKNVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)(F)F |
Origin of Product |
United States |
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